2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H21NO·HCl. This compound is characterized by its cyclobutane ring structure, which is substituted with a dimethyl group and a 2-methylpropoxy group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Substitution Reactions:
Amination: The amine group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one: Similar structure but lacks the amine group.
3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride: Similar cyclobutane ring but different substituents.
Uniqueness
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H22ClNO |
---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-7(2)6-12-9-5-8(11)10(9,3)4;/h7-9H,5-6,11H2,1-4H3;1H |
InChI Key |
FYEQMEDSWQCOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CC(C1(C)C)N.Cl |
Origin of Product |
United States |
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